Pyrrolidine-3-sulfonyl fluoride hydrochloride
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Overview
Description
Pyrrolidine-3-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C₄H₈FNO₂S·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
Pyrrolidine-3-sulfonyl fluoride hydrochloride is a compound that belongs to the pyrrolidine class of molecules Pyrrolidine derivatives have been reported to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the functional groups attached to the pyrrolidine core .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds . The specific mode of action would depend on the nature of the target and the chemical structure of the pyrrolidine derivative .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biochemical pathways, often by modulating the activity of key enzymes or receptors . The specific pathways affected would depend on the nature of the target and the chemical structure of the pyrrolidine derivative .
Pharmacokinetics
Pyrrolidine derivatives are generally known for their good bioavailability and favorable adme properties .
Result of Action
Pyrrolidine derivatives have been reported to exhibit various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-3-sulfonyl fluoride hydrochloride typically involves the reaction of pyrrolidine with sulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-3-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form pyrrolidine-3-sulfonic acid and hydrogen fluoride.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, alcohols), solvents (dichloromethane, tetrahydrofuran), bases (triethylamine).
Hydrolysis: Water, aqueous base (sodium hydroxide).
Reduction: Reducing agents (lithium aluminum hydride), solvents (tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Hydrolysis: Pyrrolidine-3-sulfonic acid and hydrogen fluoride.
Reduction: Pyrrolidine-3-sulfonyl derivatives.
Scientific Research Applications
Pyrrolidine-3-sulfonyl fluoride hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of bioactive molecules and pharmaceutical compounds.
Organic Synthesis: The compound serves as a reagent in various organic transformations, including the synthesis of sulfonamides and sulfonates.
Biological Research: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic residues in proteins.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Pyrrolidine-3-sulfonyl fluoride hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2-sulfonyl fluoride: Similar structure but with the sulfonyl fluoride group at a different position.
Pyrrolidine-3-sulfonyl chloride: Similar reactivity but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
Pyrrolidine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness: this compound is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and makes it useful in enzyme inhibition and protein modification studies.
Properties
IUPAC Name |
pyrrolidine-3-sulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2S.ClH/c5-9(7,8)4-1-2-6-3-4;/h4,6H,1-3H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODCLWNXBWHCRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137930-52-8 |
Source
|
Record name | pyrrolidine-3-sulfonyl fluoride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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